molecular formula C12H9NO5 B8321347 4-Carboxymethyloxy-2-quinolinecarboxylic acid

4-Carboxymethyloxy-2-quinolinecarboxylic acid

Cat. No. B8321347
M. Wt: 247.20 g/mol
InChI Key: JXRYCUHUCROPAR-UHFFFAOYSA-N
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Patent
US05026700

Procedure details

A sample of methyl 4-methoxycarbonylmethyloxy-2-quinolinecarboxylate(0.20 g, 0.00073 mole) prepared as in Example II, was hydrolyzed by the addition of lM LiOH (2.2 ml, 0.0022 mole) in H2O/MeOH. After stirring for 18 hours, the MeOH was evaporated, the product dissolved in H2O, and acidified to pH 2.6 with lN HCl thereby precipitating a white solid. A yield of 0.15 g (83%) of 4-carboxymethyloxy-2-quinolinecarboxylic acid was obtained after filtering and drying in a vacuum dessicator. Melting point was 240° C. (dec.).
Name
methyl 4-methoxycarbonylmethyloxy-2-quinolinecarboxylate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH2:5][O:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([C:17]([O:19]C)=[O:18])[CH:8]=1)=[O:4].[Li+].[OH-]>O.CO>[C:3]([CH2:5][O:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([C:17]([OH:19])=[O:18])[CH:8]=1)([OH:4])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
methyl 4-methoxycarbonylmethyloxy-2-quinolinecarboxylate
Quantity
0.2 g
Type
reactant
Smiles
COC(=O)COC1=CC(=NC2=CC=CC=C12)C(=O)OC
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the MeOH was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the product dissolved in H2O
CUSTOM
Type
CUSTOM
Details
thereby precipitating a white solid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(=O)(O)COC1=CC(=NC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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